4-丁基-N-(二苯基膦基)苯磺酰胺; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

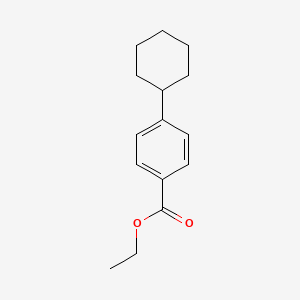

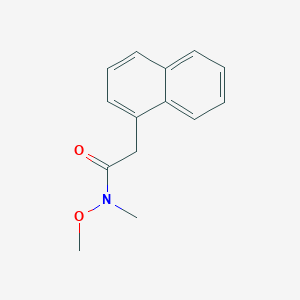

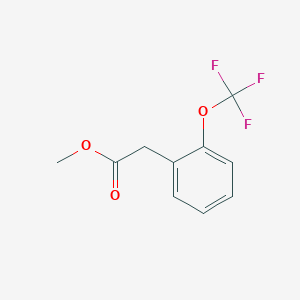

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is a chemical compound with a molecular weight of 397.473g/mol . It is used as a chiral ligand for the rhodium-catalyzed asymmetric hydrogenation of α-β unsaturated substrates .

Molecular Structure Analysis

The molecular formula of 4-Butyl-N-(diphenylphosphino)benzenesulfonamide is C22H24NO2PS . The exact mass is 397.12653718 .Physical And Chemical Properties Analysis

The compound is a white powder . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

Asymmetric Synthesis

4-Butyl-N-(diphenylphosphino)benzenesulfonamide is utilized as a chiral ligand in the rhodium-catalyzed asymmetric hydrogenation of α-β unsaturated substrates . This process is crucial for producing optically active compounds, which are important in the development of pharmaceuticals and agrochemicals. The high enantioselectivity achieved with this ligand makes it valuable for synthesizing compounds with specific desired configurations.

Catalysis

In catalysis, this compound serves as a ligand to form complexes with transition metals . These complexes are then used to catalyze various chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The ability to fine-tune the electronic and steric properties of these ligands allows chemists to control the outcome of the catalytic process.

Material Science

The compound’s properties are being explored in material science, particularly in the development of new polymers and coatings . Its phosphine moiety can interact with various substrates, potentially leading to materials with novel properties, such as enhanced durability or electrical conductivity.

Environmental Science

While direct applications in environmental science are not well-documented, the compound’s role in synthesizing other chemicals suggests potential indirect environmental benefits . For example, producing more efficient catalysts can lead to cleaner industrial processes with reduced waste and lower energy consumption.

Biochemistry Research

In biochemistry, 4-Butyl-N-(diphenylphosphino)benzenesulfonamide may be used in the study of enzyme mimetics . Phosphine ligands can mimic the behavior of biological phosphorus compounds, which are pivotal in various biochemical processes, including those involving DNA and RNA.

Pharmacology

The compound’s application in pharmacology is primarily through its role in the synthesis of chiral drugs . Chirality is a key factor in drug design and efficacy, and the use of this compound in asymmetric synthesis can help create active pharmaceutical ingredients with the correct chirality for desired biological activity.

安全和危害

4-Butyl-N-(diphenylphosphino)benzenesulfonamide can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas, kept cool, and not allowed contact with air . In case of eye contact, rinse cautiously with water for several minutes .

作用机制

Target of Action

This compound belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Biochemical Pathways

The biochemical pathways affected by 4-Butyl-N-(diphenylphosphino)benzenesulfonamide are currently unknown

Action Environment

It is known to be moisture sensitive and should be stored in an inert atmosphere at 2-8°c .

属性

IUPAC Name |

4-butyl-N-diphenylphosphanylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24NO2PS/c1-2-3-10-19-15-17-22(18-16-19)27(24,25)23-26(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18,23H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWLXWSJUXPFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24NO2PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)